molecular formula C15H16ClNO B2798804 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol CAS No. 1183115-88-9

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol

Cat. No.: B2798804
CAS No.: 1183115-88-9
M. Wt: 261.75
InChI Key: ONFSYVZQZVSKEY-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol is a substituted phenolic compound featuring a chlorine atom at the 4-position and a (2-methylbenzyl)amino-methyl group at the 2-position of the aromatic ring. Such compounds are typically synthesized via Schiff base reactions or alkylation of phenolic precursors, as seen in related molecules like 4-chloro-2-[(pyridin-2-ylimino)methyl]phenol () and 4-chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol ().

Properties

IUPAC Name

4-chloro-2-[[(2-methylphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-11-4-2-3-5-12(11)9-17-10-13-8-14(16)6-7-15(13)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFSYVZQZVSKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various substituted phenols .

Scientific Research Applications

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and amino groups can modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of chloro-substituted phenolic derivatives are highly influenced by the nature of their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Substituent at 2-Position Key Properties/Activities References
4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol (2-Methylbenzyl)amino-methyl Hypothesized antimicrobial/antifungal
4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol Pyridin-2-ylimino Antifungal, confirmed via X-ray/DFT studies
4-Chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol 3-Hydroxyphenylimino Structural analog with crystal data
Chlorophene (4-Chloro-2-(phenylmethyl)phenol) Phenylmethyl Antibacterial, oxidizable by MnO₂
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Oxadiazole-linked aryl Anticancer (NCI-H460, SNB-19 cell lines)
4-Chloro-2-[(ethylamino)methyl]phenol Ethylamino-methyl Building block for drug development

Physicochemical Properties

  • Solubility and Stability: The (2-methylbenzyl)amino group in the target compound likely enhances lipophilicity compared to ethylamino () or oxadiazole derivatives (), affecting membrane permeability and bioavailability. Chlorophene’s phenylmethyl group increases hydrophobicity, promoting adsorption to soils and sediments, but also susceptibility to oxidative degradation .
  • Spectroscopic and Crystallographic Data :

    • Analogous Schiff bases (e.g., ) are characterized via FTIR, UV-Vis, and X-ray crystallography, confirming planar geometries and intramolecular hydrogen bonding (O–H⋯N), which stabilize their structures .
    • Substituents like pyridinyl () or ethoxy () alter electronic transitions, as seen in UV-Vis λmax shifts (e.g., 357 nm for L1 in ) .

Biological Activity

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol is a substituted phenol that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₄ClN₁O
  • Molecular Weight : 247.72 g/mol
  • Structural Features : The compound features a chlorinated aromatic ring and an amino group attached to a methyl-substituted phenyl group, enhancing its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi. It has been investigated as a potential candidate for developing new antimicrobial agents.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest

The biological activity of this compound is attributed to its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the chloro and amino groups modulate the compound's reactivity and binding affinity.

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
  • Anticancer Mechanism : It induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cell proliferation.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial count with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting its potential as a therapeutic agent for infections caused by resistant strains.

Study on Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to apoptosis in MCF-7 cells, with an IC50 value of 15 µM.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, similar imine-linked phenolic derivatives are prepared by reacting an aldehyde (e.g., 2-methylbenzaldehyde) with an aminophenol derivative (e.g., 4-chloro-2-aminophenol) under reflux in methanol or ethanol . Acidic or basic catalysts may accelerate the reaction. Key parameters include:

  • Temperature : 60–80°C (reflux conditions)
  • Solvent : Methanol/ethanol for solubility and reaction efficiency
  • Purification : Recrystallization or silica-gel column chromatography (yields ~80–85%) Optimization involves adjusting stoichiometry, solvent polarity, and catalyst type to maximize yield and purity.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and stereochemistry . For example:

  • Crystal system : Orthorhombic (common for similar derivatives)
  • Space group : P2₁2₁2₁ (observed in analogous compounds)
  • Hydrogen bonding : Intramolecular O–H⋯N interactions stabilize the structure . Supplementary techniques like FT-IR and NMR confirm functional groups (e.g., phenolic –OH at ~3200 cm⁻¹, imine C=N at ~1600 cm⁻¹).

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Quantifies purity (>98% typical for research-grade samples) .
  • TGA/DSC : Evaluates thermal stability (decomposition >200°C for similar compounds) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~290).

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl) influence reactivity in catalytic applications?

The chloro group enhances electrophilicity, while the methylbenzyl group introduces steric effects. In asymmetric catalysis, chiral centers (e.g., at the aminomethyl position) enable enantioselective reactions. For example:

  • Steric hindrance : The 2-methylbenzyl group may restrict access to the active site, altering reaction kinetics .
  • Electronic effects : Chloro substituents increase Lewis acidity, facilitating coordination with metal catalysts . Computational studies (DFT) model these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results often arise from:

  • Assay variability : Differences in bacterial strains or cell lines.
  • Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. To mitigate, standardize protocols (e.g., CLSI guidelines) and validate with dose-response curves .

Q. How can computational modeling predict environmental degradation pathways?

Tools like EPI Suite™ estimate biodegradation and toxicity. For example:

  • Hydrolysis : The imine bond (C=N) is susceptible to acidic/basic hydrolysis, forming 4-chloro-2-aminophenol and 2-methylbenzaldehyde .
  • Oxidation : Manganese oxides (MnO₂) catalyze oxidative coupling, generating dimeric or quinone products .

Methodological Recommendations

  • Crystallization : Use hexane/ethyl acetate for slow evaporation to grow high-quality crystals .
  • Stereochemical analysis : Employ Flack parameter refinement in SHELXL to confirm absolute configuration .
  • Reaction monitoring : TLC (hexane:ethyl acetate 3:1) tracks imine formation .

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